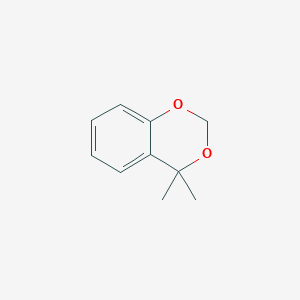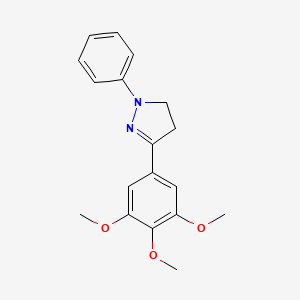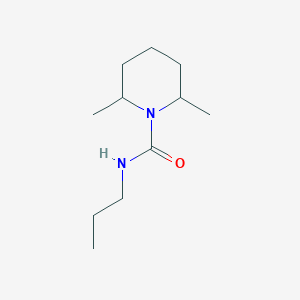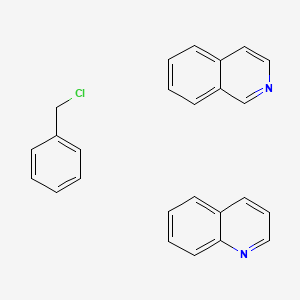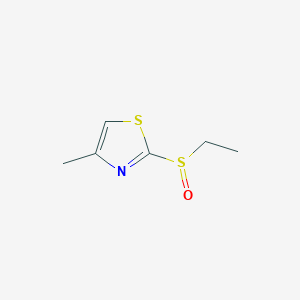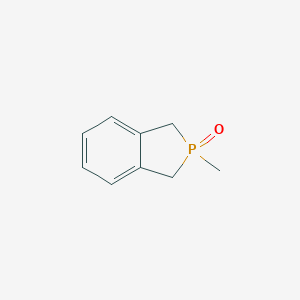
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted isophosphindoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindol-2-one
Uniqueness
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to its specific arrangement of nitrogen and phosphorus atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Propriétés
Numéro CAS |
70179-66-7 |
|---|---|
Formule moléculaire |
C9H11OP |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
2-methyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
XWCGXGNCSUAIFA-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



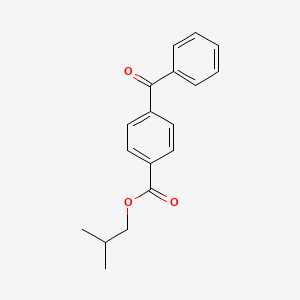
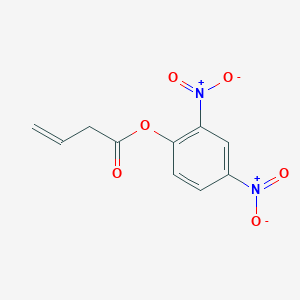
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
